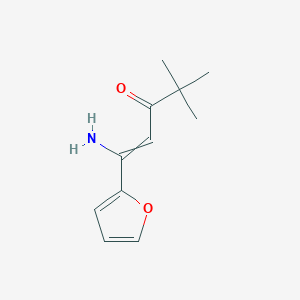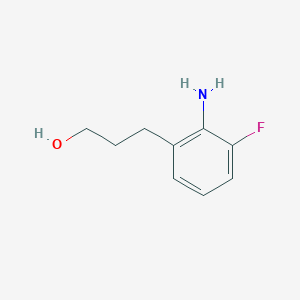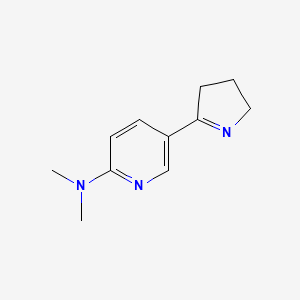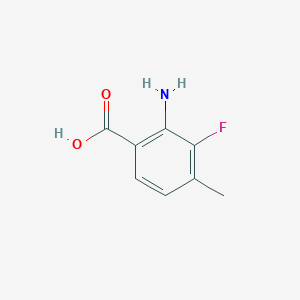![molecular formula C26H38N2O3Si B11821422 tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B11821422.png)
tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
叔丁基(2R,4R)-2-(氨甲基)-4-[叔丁基(二苯基)甲硅烷基]氧基吡咯烷-1-羧酸酯是一种复杂的含有多个官能团取代的吡咯烷环有机化合物。
准备方法
合成路线和反应条件
叔丁基(2R,4R)-2-(氨甲基)-4-[叔丁基(二苯基)甲硅烷基]氧基吡咯烷-1-羧酸酯的合成通常涉及多个步骤,从易得的前体开始。关键步骤通常包括:
吡咯烷环的形成: 这可以通过涉及适当胺和醛或酮前体的环化反应来实现。
叔丁基(二苯基)甲硅烷基的引入: 此步骤通常涉及使用叔丁基(二苯基)甲硅烷基氯在三乙胺等碱存在下进行的甲硅烷化反应。
氨甲基化: 此步骤可以使用甲醛和合适的胺源在还原胺化条件下进行。
羧酸酯基的保护: 叔丁基的引入使用叔丁基氯甲酸酯在碱存在下进行。
工业生产方法
该化合物的工业生产可能遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器以更好地控制反应条件和产率,以及使用自动纯化技术。
化学反应分析
反应类型
叔丁基(2R,4R)-2-(氨甲基)-4-[叔丁基(二苯基)甲硅烷基]氧基吡咯烷-1-羧酸酯可以进行各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或间氯过氧苯甲酸等试剂进行氧化。
还原: 还原反应可以使用氢化锂铝或硼氢化钠等试剂进行。
取代: 亲核取代反应可以在氨甲基上使用卤代烷等试剂进行。
常用试剂和条件
氧化: 过氧化氢,间氯过氧苯甲酸。
还原: 氢化锂铝,硼氢化钠。
取代: 卤代烷,氢化钠等碱。
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能会产生相应的氧化物或羟基化衍生物,而还原可能会产生胺衍生物。
科学研究应用
叔丁基(2R,4R)-2-(氨甲基)-4-[叔丁基(二苯基)甲硅烷基]氧基吡咯烷-1-羧酸酯在科学研究中有多种应用:
化学: 用作有机合成的构建模块,特别是在复杂分子合成中。
医药: 由于其独特的结构特征,正在研究其在药物开发中的潜在用途。
工业: 用于合成特种化学品和材料。
作用机理
叔丁基(2R,4R)-2-(氨甲基)-4-[叔丁基(二苯基)甲硅烷基]氧基吡咯烷-1-羧酸酯的作用机理涉及其与特定分子靶标的相互作用。氨甲基可以与生物分子形成氢键,而甲硅烷基可以增强化合物的稳定性和亲脂性。这些相互作用可以调节酶或受体的活性,导致各种生物效应。
作用机制
The mechanism of action of tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the silyl group can enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
类似化合物
- 叔丁基(2R,4R)-2-(氨甲基)-4-[叔丁基(二甲基)甲硅烷基]氧基吡咯烷-1-羧酸酯
- 叔丁基(2R,4R)-2-(氨甲基)-4-[叔丁基(三甲基)甲硅烷基]氧基吡咯烷-1-羧酸酯
独特性
叔丁基(2R,4R)-2-(氨甲基)-4-[叔丁基(二苯基)甲硅烷基]氧基吡咯烷-1-羧酸酯的独特之处在于它含有二苯基甲硅烷基,与其他甲硅烷基保护的化合物相比,它赋予了不同的空间和电子性质。这种独特性可能会影响它在各种化学和生物环境中的反应性和相互作用。
属性
分子式 |
C26H38N2O3Si |
|---|---|
分子量 |
454.7 g/mol |
IUPAC 名称 |
tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C26H38N2O3Si/c1-25(2,3)30-24(29)28-19-21(17-20(28)18-27)31-32(26(4,5)6,22-13-9-7-10-14-22)23-15-11-8-12-16-23/h7-16,20-21H,17-19,27H2,1-6H3/t20-,21-/m1/s1 |
InChI 键 |
UVEAUDRUWOAZRO-NHCUHLMSSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CN)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821350.png)








![2-Pyrrolidinemethanamine, 4-fluoro-1-[(2-methyl-4-thiazolyl)methyl]-, (2R,4R)-rel-](/img/structure/B11821391.png)
![Methyl 7-aMinobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11821398.png)


